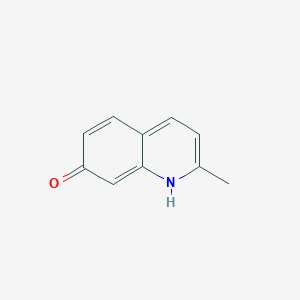

2-Methylquinolin-7-ol

Übersicht

Beschreibung

2-Methylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-7-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a base to form the quinoline ring system. For this compound, the specific starting materials and conditions would be adjusted to introduce the methyl and hydroxyl groups at the appropriate positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and greener reaction conditions to enhance yield and reduce environmental impact. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylquinolin-7-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-Methylquinolin-7-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The hydroxyl group at the 7-position may enhance binding affinity and specificity to these targets.

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

2-Methylquinoline: Similar structure but without the hydroxyl group.

7-Hydroxyquinoline: Similar structure but without the methyl group.

Uniqueness: 2-Methylquinolin-7-ol is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets. The methyl group can influence the compound’s electronic properties and steric interactions.

Biologische Aktivität

2-Methylquinolin-7-ol is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO, characterized by a quinoline backbone with a methyl group at the 2-position and a hydroxyl group at the 7-position. This unique structure influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO |

| Molecular Weight | 175.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 90-92 °C |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and interaction with biological targets. The methyl group may affect the compound's electronic properties, influencing its binding affinity.

Target Interactions

Research indicates that this compound may act on multiple targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits potential against various bacterial strains and fungi.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting microtubule dynamics.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against several pathogens. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Shows activity against Candida albicans.

The minimum inhibitory concentration (MIC) values for these organisms indicate a promising potential for development as an antimicrobial agent.

Anticancer Activity

A study examining the cytotoxic effects of various quinoline derivatives, including this compound, reported significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. The compound was found to:

- Induce cell cycle arrest at the G2/M phase.

- Trigger apoptosis through mitochondrial pathways.

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

Case Studies

-

Study on Antiproliferative Effects :

- Objective : Evaluate the cytotoxicity of this compound against various cancer cell lines.

- Method : Flow cytometry and molecular docking studies were employed to assess cell cycle dynamics and binding interactions with tubulin.

- Results : The compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents.

-

Antimicrobial Evaluation :

- Objective : Investigate the antimicrobial efficacy of this compound against clinical isolates.

- Method : Disc diffusion method and MIC determination were used.

- Results : The compound displayed notable inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-methylquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDWVGFCPWBBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441660 | |

| Record name | 2-Methylquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165112-03-8 | |

| Record name | 2-Methylquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.